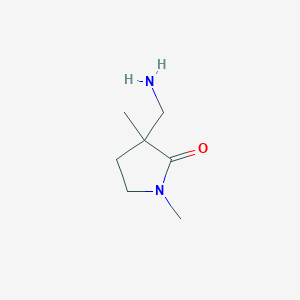
3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one
Übersicht
Beschreibung
3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one, or 3-AMPDM, is an organic compound that has been widely studied in recent years due to its interesting properties and potential applications in synthetic chemistry, medicine, and biochemistry. This compound is a member of the pyrrolidinone family of compounds and has been used as a building block in many synthetic reactions.
Wissenschaftliche Forschungsanwendungen
Pyrrolidine Derivatives in Medicinal Chemistry
Pyrrolidine, a core scaffold in "3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one," is widely utilized in drug discovery due to its versatility and the possibility to efficiently explore pharmacophore space. The pyrrolidine ring is valued for its contribution to the stereochemistry of molecules and its impact on the three-dimensional (3D) structure, enhancing interactions with biological targets. Studies have reported a variety of biologically active compounds featuring the pyrrolidine ring, highlighting its utility in developing treatments for various diseases (Li Petri et al., 2021).
Aminomethyl Groups in Bioanalytical Applications
The incorporation of aminomethyl groups, akin to the functional group in "3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one," into bioanalytical tools has been exemplified by the development of aptamers. Aptamers are artificial nucleic acid sequences that can bind to targets with high specificity and affinity. The modification of aptamers with functional groups, such as aminomethyl, allows for versatile applications in biosensing, diagnostics, and therapeutics. This flexibility underscores the significance of functional groups in advancing bioanalytical technologies (Iliuk et al., 2011).
Eigenschaften
IUPAC Name |
3-(aminomethyl)-1,3-dimethylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-7(5-8)3-4-9(2)6(7)10/h3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDUBDEBLXVUGDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Aminomethyl)-1,3-dimethylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



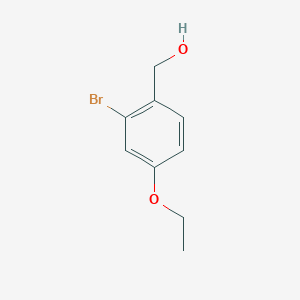
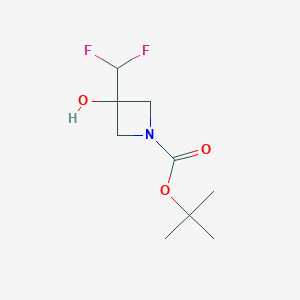
![2-chloro-4H,5H,6H-cyclopenta[b]thiophen-4-amine](/img/structure/B1380269.png)
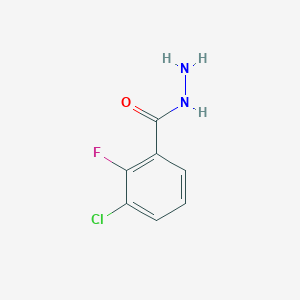
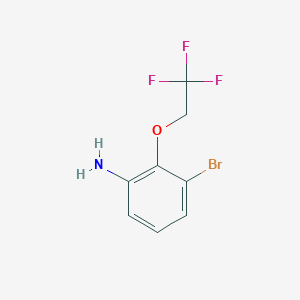
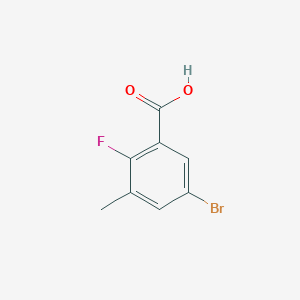
![2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide](/img/structure/B1380274.png)
![2-{[(1,3-Thiazol-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B1380275.png)
![3-(Bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B1380277.png)
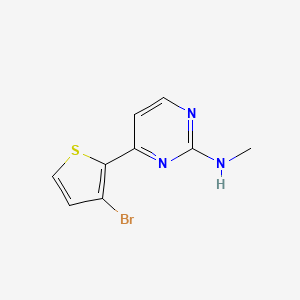
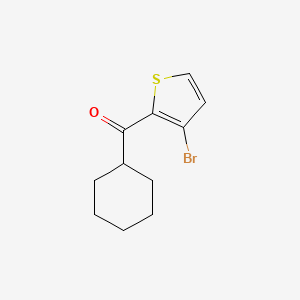
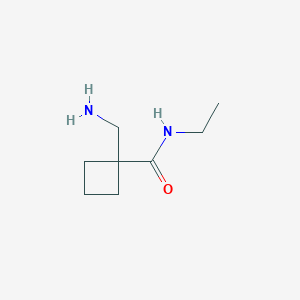
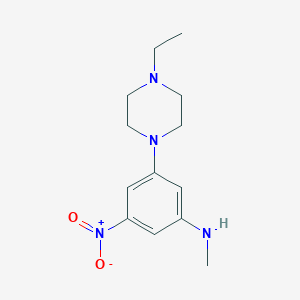
![4-[(3-Methoxycyclohexyl)oxy]pyrimidin-2-amine](/img/structure/B1380283.png)